1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile
Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile is a chemical compound characterized by its unique structure, which includes a cyclopentane ring substituted with a cyano group and a 3,5-bis(trifluoromethyl)phenyl group. This compound is of interest in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile typically involves the following steps:
Formation of the 3,5-bis(trifluoromethyl)phenyl group: This can be achieved through the trifluoromethylation of a suitable aromatic precursor.
Cyclopentanecarbonitrile formation: The cyclopentanecarbonitrile moiety can be synthesized through the cyclization of a suitable nitrile precursor.
Coupling of the two components: The final step involves the coupling of the 3,5-bis(trifluoromethyl)phenyl group with the cyclopentanecarbonitrile moiety, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the cyano group to an amine.
Substitution: Substitution reactions may involve the replacement of the trifluoromethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is typically an amine.
Substitution: The products vary based on the substituents introduced.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Industry: It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Receptors: It may bind to specific receptors, altering signal transduction pathways.
Comparison with Similar Compounds
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile is unique due to its specific structural features. Similar compounds include:
1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: This compound differs by having an ethanol group instead of a cyano group.
1-Ethynyl-3,5-bis(trifluoromethyl)benzene: This compound has an ethynyl group instead of the cyclopentane ring.
These compounds share the bis(trifluoromethyl)phenyl group but differ in their functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F6N/c15-13(16,17)10-5-9(6-11(7-10)14(18,19)20)12(8-21)3-1-2-4-12/h5-7H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBNBAIFGIKDCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F6N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.